molecular formula C7H11BrN2 B1378097 [(4-bromo-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine CAS No. 1384596-71-7

[(4-bromo-1-methyl-1H-pyrrol-2-yl)methyl](methyl)amine

Cat. No.: B1378097
CAS No.: 1384596-71-7
M. Wt: 203.08 g/mol
InChI Key: AMZHJITWFQCLRZ-UHFFFAOYSA-N
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Description

(4-bromo-1-methyl-1H-pyrrol-2-yl)methylamine is a heterocyclic compound that contains a pyrrole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-methyl-1H-pyrrol-2-yl)methylamine typically involves the bromination of 1-methyl-1H-pyrrole followed by a substitution reaction to introduce the amine group. One common method involves the reaction of 1-methyl-1H-pyrrole with bromine in the presence of a suitable solvent to yield 4-bromo-1-methyl-1H-pyrrole. This intermediate is then reacted with methylamine under controlled conditions to produce the final compound.

Industrial Production Methods

Industrial production of (4-bromo-1-methyl-1H-pyrrol-2-yl)methylamine may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-methyl-1H-pyrrol-2-yl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated or reduced amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of hydroxyl or alkoxy derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized species.

    Reduction Reactions: Formation of dehalogenated amines or reduced amine derivatives.

Scientific Research Applications

(4-bromo-1-methyl-1H-pyrrol-2-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-bromo-1-methyl-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(4-bromo-1-methyl-1H-pyrrol-2-yl)methylamine can be compared with other similar compounds, such as:

    4-bromo-1-methyl-1H-pyrrole: Lacks the amine group, making it less versatile in biological applications.

    1-methyl-1H-pyrrole-2-carboxylate: Contains a carboxylate group instead of a bromine atom, leading to different reactivity and applications.

    4-bromo-1-methyl-1H-pyrazole: Contains a pyrazole ring instead of a pyrrole ring, resulting in different chemical and biological properties.

Properties

IUPAC Name

1-(4-bromo-1-methylpyrrol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-9-4-7-3-6(8)5-10(7)2/h3,5,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZHJITWFQCLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CN1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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